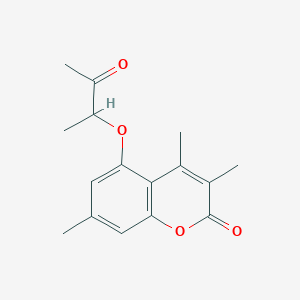

3,4,7-三甲基-5-(1-甲基-2-氧代丙氧基)-2H-香豆素-2-酮

描述

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, often involves multi-step chemical reactions. One approach includes the one-pot synthesis method, which efficiently produces substituted chromen-2-ones through reactions involving aromatic aldehydes, malononitrile, and enolizable C–H activated acidic compounds in the presence of catalysts, offering advantages such as high yields, low cost, and straightforward work-up (Dekamin, Eslami, & Maleki, 2013). Another reported synthesis route is through the Friedel-Crafts acylation followed by annulation, indicating the versatility in synthesizing these compounds (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively analyzed using X-ray crystallography, revealing insights into their conformation and intramolecular interactions. For example, studies have shown that these compounds can crystallize in various systems, displaying significant inter- and intramolecular hydrogen bonding which impacts their stability and reactivity (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, including photoinduced intramolecular couplings and cyclizations, showcasing their reactivity under different conditions. For instance, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from chromenones highlights the photochemical activity of these compounds (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of chromen-2-ones, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. For example, the solubility in different solvents can indicate potential applications in pharmaceutical formulations or material science (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of chromen-2-ones are crucial for their potential applications. Studies have explored their antioxidant properties, reaction mechanisms, and interactions with other molecules, providing a foundation for further exploration in various fields (Rosenau et al., 2002).

科学研究应用

晶体结构分析

Manolov、Ströbele和Meyer(2008)的研究集中在与3,4,7-三甲基-5-(1-甲基-2-氧代丙氧基)-2H-香豆素-2-酮密切相关的化合物的晶体结构上。他们分析了4-羟基-3-[(2-氧代-2H-香豆素-3-基)-(3,4,5-三甲氧基苯基)甲基]香豆素-2-酮,证明了其在单斜晶系中的结晶,并揭示了分子内氢键结合的特征(Manolov, Ströbele, & Meyer, 2008)。

合成和光学性质

Arif等人(2022年)报告了新型杂环、香豆素基吡喃-香豆素衍生物的合成。他们采用了各种光谱技术,如紫外-可见、傅里叶变换红外、核磁共振和单晶X射线衍射,进行结构分析。他们的研究还包括密度泛函理论(DFT)和时间相关密度泛函理论(TD/DFT)分析,以了解电子和结构方面,揭示了独特的非线性光学(NLO)性质(Arif et al., 2022)。

新型合成方法

Carmel Y.等人(2018年)描述了一种用于新型阴离子骨架的取代-4-((4-三甲基硅基-1H-1,2,3-三唑-1-基)甲基)-2H-香豆素-2-酮的一锅法合成方法。这项研究突出了一类新型的杂环阴离子合成物,对化学合成中的进一步探索至关重要(Carmel Y. et al., 2018)。

抗癌活性

Shi等人(2020年)合成了新型的3,4,5-三甲氧基苯基香豆素衍生物,并评估了它们对人类癌细胞系的抗肿瘤活性。这项研究表明了这些化合物在癌症治疗中的潜力,突出了这类衍生物在药物化学中的重要性(Shi et al., 2020)。

抗菌活性

Behrami和Dobroshi(2019年)关注合成的新型4-羟基-香豆素-2-酮衍生物的抗菌效果。他们报告了合成化合物中显著的抑菌和杀菌活性,表明这些化合物在抗菌应用中的潜在用途(Behrami & Dobroshi, 2019)。

属性

IUPAC Name |

3,4,7-trimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-8-6-13(19-12(5)11(4)17)15-9(2)10(3)16(18)20-14(15)7-8/h6-7,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMROVGQFYVIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349840 | |

| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |

CAS RN |

670243-42-2 | |

| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

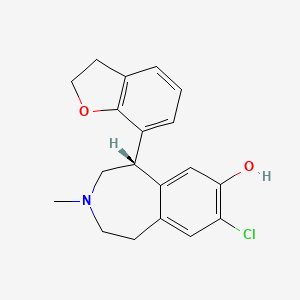

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)